molecular formula C20H16N2O2 B6613238 Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)- CAS No. 85573-17-7

Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)-

Cat. No. B6613238
CAS RN: 85573-17-7
M. Wt: 316.4 g/mol
InChI Key: UCPIAPAZIWRDBJ-UHFFFAOYSA-N
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Description

Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)- is a complex organic compound. It is a derivative of phenethyl alcohol and is found in a variety of natural sources . The compound has a molecular formula of C13H12O2 and a molecular weight of 200.2332 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new alkylaminophenol compound was synthesized by the Petasis reaction . The structural analysis of the molecule was performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a phenol group attached to a benzimidazole ring via a methylene bridge . The 3D structure of the compound can be viewed using specific software .


Chemical Reactions Analysis

An electrochemical sensor based on a similar compound was developed for the detection of iodide anions . The complexation ability of the compound with various anions was explored by UV-Vis spectroscopy .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.2332 . Other physical and chemical properties such as melting point, boiling point, density, solubility, and others are not explicitly mentioned in the available literature.

Future Directions

The future research directions for this compound could include further exploration of its potential applications, such as its use in the development of sensors for various anions . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

4-[[2-(4-hydroxyphenyl)benzimidazol-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-16-9-5-14(6-10-16)13-22-19-4-2-1-3-18(19)21-20(22)15-7-11-17(24)12-8-15/h1-12,23-24H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPIAPAZIWRDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601006146
Record name 4-{[2-(4-Hydroxyphenyl)-1H-benzimidazol-1-yl]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85573-17-7
Record name Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085573177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC648927
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=648927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{[2-(4-Hydroxyphenyl)-1H-benzimidazol-1-yl]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[1-[(4-hydroxyphenyl)methyl]benzimidazol-2-yl]phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBA5ENK52X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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